molecular formula C18H20Br2O3 B563919 2,4-Dibromo-16a-hydroxyestrone CAS No. 79258-14-3

2,4-Dibromo-16a-hydroxyestrone

Cat. No.: B563919
CAS No.: 79258-14-3
M. Wt: 444.163
InChI Key: JTPNAPKUXFXZOQ-GYYZZVMYSA-N
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Description

2,4-Dibromo-16a-hydroxyestrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a hydroxyl group at the 16a position on the estrone backbone. It is primarily used in biochemical research, particularly in studies related to estrogen metabolism and its effects on various biological systems .

Mechanism of Action

Target of Action

The primary target of 2,4-Dibromo-16a-hydroxyestrone, a metabolite of 2,4-Dibromoestrone , is estrogen receptors (ERs) in various tissues . These receptors play a crucial role in mediating the physiological effects of estrogens, which are critical hormones for various biological processes, including reproductive function and bone health .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them . This binding can trigger a series of cellular responses, including changes in gene expression and cellular proliferation .

Biochemical Pathways

The compound is part of the estrogen metabolic pathway. It is a product of the 16α-hydroxylation pathway, which is one of the two major pathways for estradiol metabolism . This pathway yields the genotoxic 16α-hydroxyestrone (16α-OHE1), which enhances cell growth . In contrast, the alternative pathway, the 2-hydroxylation pathway, yields the weakly estrogenic 2-hydroxyestrone (2-OHE1), which inhibits cell proliferation .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes that are regulated by estrogens. For instance, it has been suggested that increased levels of 16α-hydroxyestrone, a product of the same metabolic pathway, are linked to increased risk for certain cancers . Conversely, increased levels of 2-hydroxyestrone, the product of the alternative pathway, may be associated with decreased risk for these cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain pesticides have been shown to significantly increase the ratio of 16α-OHE1 to 2-OHE1 metabolites, potentially influencing the risk of estrogen-sensitive diseases . Furthermore, dietary interventions known to influence the risk of certain cancers, such as consumption of flaxseed and soy, can also alter this ratio .

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-16a-hydroxyestrone is a metabolite of 2,4-Dibromoestrone . It plays a crucial role in estrogen metabolism, which proceeds via two mutually exclusive pathways: one pathway yields the weakly estrogenic 2-hydroxyestrone (2-OHE1), which inhibits breast cell proliferation . In contrast, the alternative pathway yields the genotoxic 16a-hydroxyestrone (16OHE1), which enhances breast cell growth .

Cellular Effects

The cellular effects of this compound are closely related to its estrogenic properties. It has been suggested that the relative importance of estrogen-metabolising pathways may affect the risk of estrogen-dependent tumours including endometrial cancer . The 2-hydroxyestrone:16a-hydroxyestrone (2-OHE1:16a-OHE1) ratio is inversely associated with endometrial cancer risk in postmenopausal women .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors in target tissues. It can act to regulate the amount of activated nuclear receptors by converting steroid hormones into active or inactive metabolites . These actions of this compound resemble a molecular switch that could be modulated to control the growth of hormonally dependent cancers of the breast and prostate .

Temporal Effects in Laboratory Settings

Metabolic Pathways

This compound is involved in the metabolism of estrogens. It is a product of the 16a-hydroxylation pathway of estrogen metabolism . This pathway is known to yield genotoxic metabolites that enhance breast cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-16a-hydroxyestrone typically involves a multi-step reaction process. One common method includes the following steps :

    Bromination: Estrone is first brominated using copper(II) bromide (CuBr2) in methanol. This reaction is carried out at elevated temperatures for 48 hours, resulting in the formation of 2,4-dibromoestrone.

    Hydroxylation: The 2,4-dibromoestrone is then subjected to hydroxylation using sodium hydroxide (NaOH) in a 75% aqueous pyridine solution. This reaction is performed at ambient temperature for 3 hours, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-16a-hydroxyestrone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 16a position can be oxidized to form a ketone.

    Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dibromo-16-ketoestrone.

    Reduction: Formation of this compound without bromine atoms.

    Substitution: Formation of 2,4-substituted-16a-hydroxyestrone derivatives.

Scientific Research Applications

2,4-Dibromo-16a-hydroxyestrone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyestrone: A metabolite of estrone with a hydroxyl group at the 2 position.

    16a-Hydroxyestrone: A metabolite of estrone with a hydroxyl group at the 16a position.

    2,4-Dibromoestrone: A brominated derivative of estrone with bromine atoms at the 2 and 4 positions.

Uniqueness

2,4-Dibromo-16a-hydroxyestrone is unique due to the presence of both bromine atoms and a hydroxyl group, which significantly alters its chemical and biological properties compared to other estrone derivatives. This unique structure allows for specific interactions with estrogen receptors and other molecular targets, making it a valuable compound for research in estrogen metabolism and hormone-related diseases.

Biological Activity

2,4-Dibromo-16a-hydroxyestrone is an important metabolite in estrogen metabolism, specifically derived from the 16α-hydroxylation pathway. This compound has garnered attention due to its potential implications in various biological processes, particularly its role in hormone-related diseases such as breast cancer. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Target of Action
The primary target for this compound is the estrogen receptor (ER), where it binds and influences cellular responses. The binding affinity of this compound is notable; while it binds covalently to the ER, it does not down-regulate the receptor, allowing for continued stimulation of cell proliferation similar to estradiol .

Biochemical Pathways
As a product of the 16α-hydroxylation pathway, this compound is involved in several metabolic processes:

  • Oxidation : Forms 2,4-dibromo-16-ketoestrone.
  • Reduction : Can yield metabolites without bromine atoms.
  • Substitution : Generates various 2,4-substituted derivatives.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates extensive metabolism primarily in the liver. The compound is excreted through urine and feces. Its metabolic pathways highlight its role in estrogen metabolism and potential implications for hormone-related conditions.

This compound exhibits significant estrogenic activity. Studies suggest that increased levels of this compound may correlate with a higher risk of developing certain cancers, particularly breast cancer. This is particularly relevant in postmenopausal women where hormone metabolism shifts can influence cancer risk .

Case Studies and Epidemiological Data

  • Breast Cancer Risk Association
    A nested case-control study involving 10,786 women indicated that higher ratios of 2-hydroxyestrone to 16α-hydroxyestrone were associated with reduced breast cancer risk in premenopausal women (odds ratio [OR] = 0.58) but not in postmenopausal women (OR = 1.29) . This suggests that the balance between these metabolites plays a crucial role in cancer risk assessment.
  • Genotoxic Potential
    Research has demonstrated that 16α-OH estrone can increase unscheduled DNA synthesis in mammary cells, indicating potential genotoxic effects that may contribute to carcinogenesis .
  • Estrogen Metabolism Pathways
    The metabolic pathways involving hydroxylation at different positions (C2 and C16) have been shown to significantly affect estrogenic activity and associated cancer risks. The ratio of these metabolites serves as an important biomarker for assessing breast cancer susceptibility .

Summary of Findings

Study/Research Findings Implications
Nested Case-Control StudyHigher 2:16α-OH estrone ratio linked to reduced breast cancer risk in premenopausal womenIndicates importance of estrogen metabolism balance
Genotoxicity Study16α-OH estrone increases DNA synthesis in mammary cellsSuggests potential carcinogenic effects
Estrogen Metabolism PathwaysMetabolic ratios influence cancer riskHighlights need for further research into metabolic pathways

Properties

IUPAC Name

(8R,9S,13S,14S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPNAPKUXFXZOQ-GYYZZVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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